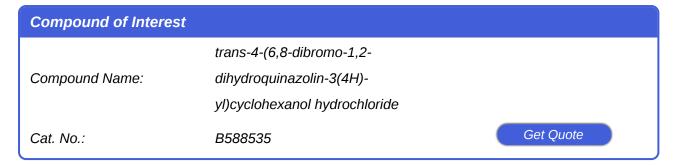


Physicochemical Properties of Ambroxol Impurity B Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ambroxol Impurity B Hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical method development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical methods are provided.

Introduction

Ambroxol Impurity B, chemically known as trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol hydrochloride, is a known impurity of Ambroxol hydrochloride, a widely used mucolytic agent. The formation of this impurity is often associated with the interaction of Ambroxol with formaldehyde or its precursors.[1] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical parameters that can affect the safety and efficacy of the final drug product. Therefore, a thorough understanding of the physicochemical properties of Ambroxol Impurity B Hydrochloride is essential for its detection, quantification, and control.

Physicochemical Properties



A summary of the key physicochemical properties of Ambroxol Impurity B Hydrochloride is presented in the tables below.

General and Chemical Properties

Property	- Value	Source
Chemical Name	trans-4-(6,8-dibromo-1,4- dihydroquinazolin-3(2H)- yl)cyclohexanol hydrochloride	Analytica Chemie
Synonyms	Ambroxol EP Impurity B Hydrochloride, Ambroxol Cyclic Impurity Hydrochloride, N,N'- Methylene Ambroxol Hydrochloride	LGC Standards, ChemicalBook
CAS Number	15942-08-2	Biosynth
Molecular Formula	C14H19Br2ClN2O	Biosynth
Molecular Weight	426.57 g/mol	Biosynth
Appearance	White to Off-White Solid/Powder	Analytica Chemie, CymitQuimica

Physical Properties

Property	Value	Source
Melting Point	235-250 °C	LGC Standards
pKa (Predicted)	15.04 ± 0.40	ChemicalBook
Vapor Pressure	0.0012 mmHg at 25°C	Biosynth

Solubility Profile

Quantitative solubility data for Ambroxol Impurity B Hydrochloride is not readily available in the public domain. The following table summarizes the qualitative solubility information that has been reported.



Solvent	Solubility	Source
Water	Sparingly Soluble / Slightly Soluble	European Pharmacopoeia, ChemicalBook
Methanol	Soluble	European Pharmacopoeia
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	ChemicalBook
Methylene Chloride	Practically Insoluble	European Pharmacopoeia

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of pharmaceutical impurities like Ambroxol Impurity B Hydrochloride, based on established pharmacopeial guidelines.

Melting Point Determination

Method: Capillary Method (as per United States Pharmacopeia <741> and European Pharmacopoeia 2.2.14)

- Sample Preparation: The test sample is finely powdered and dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.
- Capillary Tube Filling: A sufficient amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.
- Apparatus: A calibrated melting point apparatus equipped with a heating block and a highprecision thermometer or an automated detection system is used.

Procedure:

- The heating block is pre-heated to a temperature approximately 5°C below the expected melting point of the sample.
- The capillary tube containing the sample is inserted into the heating block.



- \circ The temperature is then ramped up at a constant rate of 1 ± 0.5 °C per minute.
- The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.
- Calibration: The apparatus is regularly calibrated using certified reference standards with known melting points.

Solubility Determination

Method: Equilibrium Solubility Method (Shake-Flask Method)

- Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.
- Materials:
 - Ambroxol Impurity B Hydrochloride
 - Solvent of interest (e.g., water, methanol, DMSO)
 - Vials with screw caps
 - Constant temperature shaker bath or incubator
 - Analytical balance
 - Centrifuge
 - Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
- Procedure:
 - An excess amount of the solid impurity is added to a known volume of the solvent in a vial.
 This ensures that a saturated solution is formed.
 - The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to allow the system to

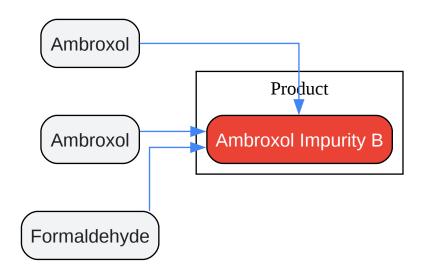


reach equilibrium.

- After the equilibration period, the samples are visually inspected to confirm the presence of undissolved solid.
- The suspension is then centrifuged at a high speed to separate the solid phase from the saturated solution.
- An aliquot of the clear supernatant is carefully removed, and its concentration is determined using a validated analytical method (e.g., HPLC-UV). To avoid precipitation, the supernatant may need to be diluted with the solvent before analysis.
- The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Formation Pathway of Ambroxol Impurity B

Ambroxol Impurity B is a known degradation and process-related impurity of Ambroxol. It is formed through the reaction of Ambroxol with formaldehyde. This reaction involves the condensation of two molecules of Ambroxol with one molecule of formaldehyde, leading to the formation of a methylene bridge.



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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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